molecular formula C8H12O3 B063160 Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate CAS No. 171512-02-0

Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate

Cat. No. B063160
M. Wt: 156.18 g/mol
InChI Key: KKHJVVQIAWRCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate, also known as Ethyl Methyl Cyclobutane Carboxylate (EMCC), is a cyclic ester that has gained significant attention in recent years due to its potential applications in synthetic chemistry. EMCC is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism Of Action

The mechanism of action of EMCC involves the formation of a cyclic intermediate that undergoes ring-opening to form a carboxylic acid. The carboxylic acid can then be further reacted to form various organic compounds. The unique reactivity of EMCC is due to the strain in the cyclic ester ring, which makes it more susceptible to ring-opening reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of EMCC. However, it has been reported that EMCC is not toxic to human cells and does not exhibit any significant cytotoxicity.

Advantages And Limitations For Lab Experiments

EMCC has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, it also has some limitations, including its sensitivity to air and moisture, which can lead to decomposition and decreased reactivity.

Future Directions

There are several future directions for the research and development of EMCC. One potential area of research is the development of new synthetic methods for the synthesis of EMCC and its derivatives. Another area of research is the investigation of the biological activity of EMCC and its derivatives, which may lead to the development of new pharmaceuticals and agrochemicals. Additionally, the use of EMCC in catalysis and materials science is an area of growing interest.

Synthesis Methods

EMCC can be synthesized through several methods, including the reaction of ethyl diazoacetate with cyclobutanone, the reaction of ethyl 2-oxocyclobutanecarboxylate with methylmagnesium bromide, and the reaction of ethyl 2-oxocyclobutanecarboxylate with methyl lithium. However, the most commonly used method for the synthesis of EMCC is the reaction of ethyl diazoacetate with cyclobutanone, which involves the formation of a cyclopropane intermediate that undergoes ring-opening to form EMCC.

Scientific Research Applications

EMCC has been widely used in synthetic chemistry due to its unique reactivity and versatility. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. For example, EMCC has been used as a key intermediate in the synthesis of the antitumor agent (−)-FR182877, the antifungal agent (+)-sorbicillactone A, and the insecticide (−)-dihydrorotenone.

properties

CAS RN

171512-02-0

Product Name

Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 1-methyl-2-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(2)5-4-6(8)9/h3-5H2,1-2H3

InChI Key

KKHJVVQIAWRCQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCC1=O)C

Canonical SMILES

CCOC(=O)C1(CCC1=O)C

synonyms

Cyclobutanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester (9CI)

Origin of Product

United States

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